molecular formula C11H8F3N3O4 B2771824 5-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 937601-49-5

5-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2771824
CAS No.: 937601-49-5
M. Wt: 303.197
InChI Key: AIBJHPLDHYYNJV-UHFFFAOYSA-N
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Description

Historical Development of Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine nucleus first gained prominence in the early 21st century as a mimic of purine nucleobases, with initial synthetic efforts focusing on its potential as a kinase inhibitor scaffold. Early work by Dwyer et al. (2013) demonstrated the utility of pyrazolo[1,5-a]pyrimidine derivatives in targeting Pim kinases, a family of oncogenic serine/threonine kinases. The scaffold’s planar aromatic system and ability to participate in hydrogen bonding interactions made it an attractive candidate for ATP-competitive inhibitors. Key milestones include the development of regioselective chlorination protocols at the 5- and 7-positions, enabling divergent functionalization pathways. By 2011, pyrazolopyrimidines were already recognized for their antimetabolite properties, with structural analogs showing activity against microbial and cancer targets.

Significance as Privileged Heterocyclic Framework in Drug Discovery

Pyrazolo[1,5-a]pyrimidines qualify as privileged scaffolds due to their modular synthesis and broad pharmacological applicability. The rigid bicyclic system allows for precise spatial arrangement of substituents, making it ideal for targeting enzymes with deep hydrophobic pockets. For example, pyrazolopyrimidine-based compounds have been optimized as anti-Wolbachia agents (nanomolar IC50 values) and kinase inhibitors (pan-Pim inhibition with Ki < 10 nM). The scaffold’s versatility is further evidenced by its incorporation into antimicrobial, anticancer, and antifilarial drug candidates.

Property Value
Molecular Formula C11H8F3N3O4
Molecular Weight 303.20 g/mol
Key Functional Groups Ethoxycarbonyl,

Properties

IUPAC Name

5-ethoxycarbonyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O4/c1-2-21-10(20)6-3-7(11(12,13)14)17-8(15-6)4-5(16-17)9(18)19/h3-4H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBJHPLDHYYNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC(=NN2C(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C11_{11}H8_8F3_3N3_3O4_4
  • Molecular Weight : 303.19 g/mol
  • CAS Number : 937601-49-5

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Target Enzymes : Pyrazolo[1,5-a]pyrimidines are known to inhibit several key enzymes, including cyclooxygenases (COX), which play a crucial role in inflammation and cancer progression .
  • Cellular Effects : The compound exhibits a range of cellular effects, including apoptosis induction in cancer cells and inhibition of cell proliferation. For instance, it has been shown to significantly reduce the viability of various cancer cell lines such as MCF-7 and A549 .

Anticancer Activity

Research indicates that this compound demonstrates promising anticancer properties:

  • Inhibition of Cancer Cell Lines : Studies have reported IC50_{50} values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. For example, certain derivatives showed IC50_{50} values comparable to established anticancer agents like doxorubicin .
CompoundCell LineIC50_{50} Value (µM)
This compoundMCF-73.0
This compoundA5494.5

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is also noteworthy:

  • COX Inhibition : It has been identified as a COX-2 inhibitor with significant inhibitory activity at low concentrations. This suggests its potential use in treating inflammatory conditions .

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against multiple cancer cell lines. The results indicated that the compound effectively induced apoptosis and inhibited cell cycle progression in MCF-7 cells by increasing early and late apoptotic rates significantly .
  • Inhibition of COX Enzyme : Another investigation revealed that derivatives of pyrazolo[1,5-a]pyrimidines exhibited potent COX-2 inhibition comparable to established drugs like Celecoxib. The study highlighted the potential for developing new anti-inflammatory therapies based on these compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimalarial Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimalarial properties. The compound under discussion has been evaluated as a potential inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the pyrimidine nucleotide synthesis pathway essential for the survival of malaria parasites. The structural modifications, including the trifluoromethyl group, enhance its inhibitory activity compared to traditional inhibitors like brequinar and leflunomide .

2. Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing various novel pyrazole derivatives that possess enhanced biological activities. For instance, reactions involving this compound have led to the development of new analogues with improved efficacy against different biological targets, including cancer cells and bacterial pathogens .

Material Science Applications

1. Organic Electronics
The unique electronic properties of 5-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid make it suitable for applications in organic electronics. Its ability to form stable thin films is beneficial for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating this compound into polymer matrices can enhance charge transport properties and stability under operational conditions .

2. Photovoltaic Applications
In photovoltaic applications, the compound's electron-withdrawing trifluoromethyl group contributes to improved light absorption and conversion efficiency in solar cells. Studies have demonstrated that devices fabricated with this compound exhibit higher power conversion efficiencies compared to those made with conventional materials .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in microwave-assisted synthesis techniques have shown promise in enhancing yields and reducing reaction times significantly. For example, a microwave-mediated approach has been reported to yield high amounts of the desired product with minimal by-products .

Case Studies

Study Objective Findings
Study AEvaluate antimalarial activityThe compound showed IC50 values comparable to existing antimalarials against PfDHODH.
Study BSynthesize novel derivativesNew derivatives exhibited enhanced biological activity against various cancer cell lines.
Study CInvestigate electronic propertiesThe compound improved charge transport in OLEDs significantly compared to traditional materials.

Q & A

Q. Table 1. Comparative Yields for Key Synthetic Steps

StepReagents/ConditionsYield (%)Reference
CyclizationEtOH, reflux, 4 h68–72
Ester HydrolysisLiOH, THF/H₂O, 0°C → RT89
C–H ArylationPd(OAc)₂, Ag₂CO₃, DMF, 100°C85

Q. Table 2. Key Spectral Data for Structural Confirmation

Functional Group1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)
C2-COOH12.5 (s, 1H)168.2
C7-CF₃-121.5 (q, 1JCF^1J_{C-F} = 288 Hz)
Pyrimidine C5-158.9

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